

In-Depth Technical Guide: ANT2681's Activity Against NDM-Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ANT2681	
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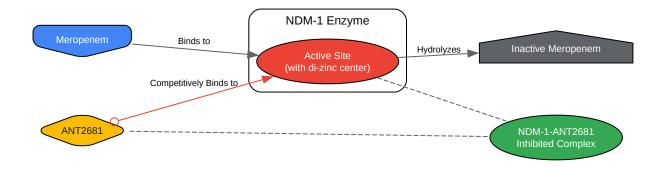
Executive Summary

The rise of carbapenem-resistant Enterobacterales (CRE) producing New Delhi metallo- β -lactamase (NDM) poses a significant threat to global public health. NDM enzymes confer resistance to a broad range of β -lactam antibiotics, including the last-resort carbapenems, leaving limited therapeutic options. **ANT2681** is a novel, specific, and competitive inhibitor of metallo- β -lactamases (MBLs) with potent activity against NDM enzymes. When used in combination with meropenem, **ANT2681** restores its efficacy against many NDM-producing bacterial strains. This technical guide provides a comprehensive overview of the in vitro and in vivo activity of **ANT2681**, its mechanism of action, and detailed experimental protocols for its evaluation.

Mechanism of Action

ANT2681 functions as a specific, competitive inhibitor of metallo- β -lactamases, with particularly high potency against NDM enzymes.[1] Its inhibitory action targets the core of the enzyme's catalytic machinery. The NDM-1 enzyme, for instance, utilizes a di-zinc active site to hydrolyze the β -lactam ring of antibiotics.[2] **ANT2681** is believed to interact with this dinuclear zinc ion cluster, preventing the hydrolysis of meropenem and thereby restoring its antibacterial activity. [3]





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Figure 1: Mechanism of ANT2681 Inhibition of NDM-1

Data Presentation In Vitro Activity of Meropenem-ANT2681

The combination of meropenem with **ANT2681** has been shown to significantly reduce the Minimum Inhibitory Concentrations (MICs) against a large number of NDM-producing Enterobacterales isolates. The data below summarizes the potentiation of meropenem's activity in the presence of a fixed concentration of **ANT2681**.



Organism/Enzyme Type	Agent	MIC50 (μg/mL)	MIC90 (μg/mL)
MBL-positive Enterobacterales (n=1,687)	Meropenem	>32	>32
Meropenem + ANT2681 (8 μg/mL)	0.25	8	
NDM-producing CRE (n=1,108)	Meropenem	>32	>32
Meropenem + ANT2681 (8 μg/mL)	0.25	8	
NDM-positive E. coli	Meropenem + ANT2681 (8 μg/mL)	-	1
VIM-positive Enterobacterales	Meropenem + ANT2681 (8 μg/mL)	-	-
IMP-positive Enterobacterales	Meropenem + ANT2681 (8 μg/mL)	-	-

Table 1: In vitro activity of meropenem and meropenem-**ANT2681** against MBL-producing Enterobacterales.[1]

Comparative In Vitro Activity

The activity of the meropenem-**ANT2681** combination has been compared to other antimicrobial agents against NDM-producing CRE.



Agent	MIC90 (μg/mL)
Meropenem + ANT2681 (8 μg/mL)	8
Aztreonam-avibactam	0.5
Cefiderocol	8
Cefepime-taniborbactam	32

Table 2: Comparative MIC90 values against NDM-producing CRE.[4]

In Vivo Efficacy in a Murine Thigh Infection Model

The combination of meropenem and **ANT2681** has demonstrated significant efficacy in a neutropenic murine thigh infection model against NDM-producing E. coli.

Treatment Group	Dosage	Mean Change in log10 CFU/thigh at 24h
Meropenem alone	50 mg/kg q4h (s.c.)	Minimal antibacterial effect
Meropenem + ANT2681	50 mg/kg (MEM) q4h (s.c.) + 89 mg/kg (ANT2681) q4h (i.v.)	>1.5 log10 reduction vs. no treatment

Table 3: In vivo efficacy of meropenem-ANT2681 combination.[3][4]

Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination

The MIC of meropenem in combination with a fixed concentration of **ANT2681** is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically document M07.[5][6]

Materials:

- Cation-adjusted Mueller-Hinton broth (CAMHB)
- 96-well microtiter plates

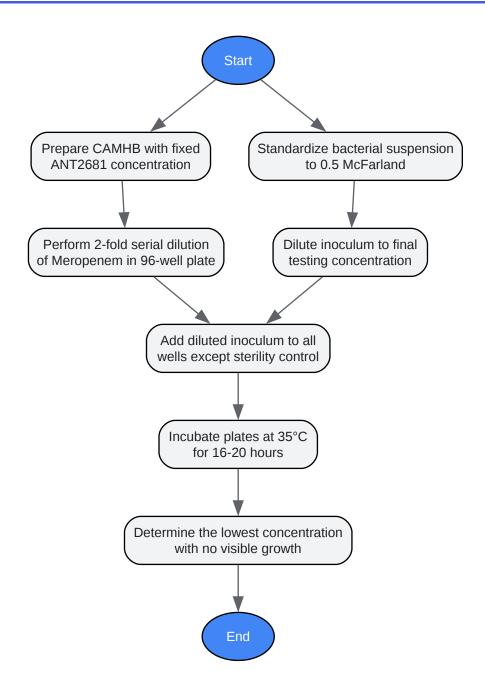


- · Meropenem stock solution
- ANT2681 stock solution (typically prepared in DMSO)
- Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
- Sterile saline or PBS

Procedure:

- Preparation of ANT2681-containing CAMHB: Prepare a working solution of CAMHB containing a fixed concentration of ANT2681 (e.g., 8 μg/mL).
- Serial Dilution of Meropenem: Perform a two-fold serial dilution of meropenem in the ANT2681-containing CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 μL.
- Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
- Inoculation: Add 50 μ L of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 μ L.
- Controls: Include a growth control well (inoculum in CAMHB without antibiotics) and a sterility control well (CAMHB only).
- Incubation: Incubate the plates at $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.
- Reading the MIC: The MIC is defined as the lowest concentration of meropenem that completely inhibits visible growth of the organism.





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Figure 2: Broth Microdilution MIC Assay Workflow

Enzyme Inhibition Assay (Ki Determination)

The inhibition constant (Ki) of **ANT2681** against NDM-1 can be determined using a spectrophotometric assay with a chromogenic substrate like nitrocefin.

Materials:



- Purified NDM-1 enzyme
- ANT2681 stock solution
- Nitrocefin stock solution
- Assay buffer (e.g., 50 mM HEPES, pH 7.5)
- 96-well UV-transparent microtiter plates
- Spectrophotometer capable of kinetic reads

Procedure:

- Enzyme and Inhibitor Preparation: Prepare various concentrations of ANT2681 in the assay buffer. Prepare a working solution of NDM-1 enzyme.
- Reaction Setup: In the microtiter plate, add the assay buffer, different concentrations of ANT2681, and the NDM-1 enzyme. Allow for a short pre-incubation period.
- Initiate Reaction: Add the nitrocefin substrate to each well to initiate the reaction. The final volume should be consistent across all wells.
- Kinetic Measurement: Immediately begin measuring the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically.
- Data Analysis: Determine the initial reaction velocities (V₀) for each inhibitor concentration.
 The Ki can be calculated by fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using non-linear regression analysis.

Murine Neutropenic Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents in an immunocompromised host.

Procedure:

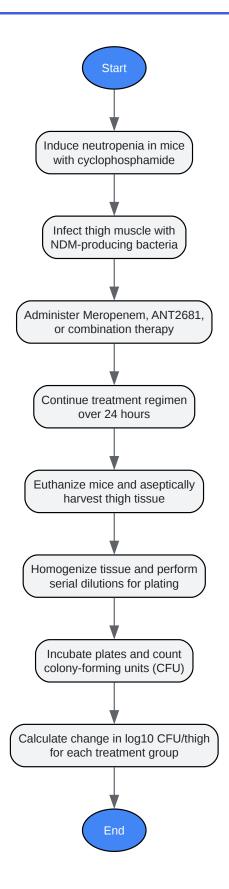
Foundational & Exploratory





- Induction of Neutropenia: Mice (e.g., ICR or Swiss Webster) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
- Infection: A bacterial suspension of an NDM-producing strain is injected into the thigh muscle of the neutropenic mice.
- Treatment: At a specified time post-infection (e.g., 2 hours), treatment with meropenem, ANT2681, or the combination is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles.
- Efficacy Assessment: At various time points, including 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are aseptically removed and homogenized.
- Bacterial Load Determination: The homogenates are serially diluted and plated on appropriate agar to determine the number of colony-forming units (CFU) per thigh.
- Data Analysis: The change in bacterial load (log10 CFU/thigh) is calculated for each treatment group relative to the initial bacterial load at the start of treatment.





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Figure 3: Murine Neutropenic Thigh Infection Model Workflow



Conclusion

ANT2681, in combination with meropenem, demonstrates promising activity against NDM-producing Enterobacterales. Its potent, competitive inhibition of NDM enzymes effectively restores the in vitro and in vivo efficacy of meropenem. The data and protocols presented in this guide provide a solid foundation for further research and development of this important therapeutic candidate in the fight against multidrug-resistant bacteria.

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- To cite this document: BenchChem. [In-Depth Technical Guide: ANT2681's Activity Against NDM-Producing Bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566183#ant2681-activity-against-ndm-producing-bacteria]

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